molecular formula C18H19N3O3S B3016183 6-Acetyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864857-87-4

6-Acetyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B3016183
CAS RN: 864857-87-4
M. Wt: 357.43
InChI Key: NNSRGXJKZQIOBU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including an acetyl group, a benzamido group, and a carboxamide group. It also features a tetrahydrothieno[2,3-c]pyridine core .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For instance, 3,5-Diacetyl-2,6-dimethylpyridine, a related compound, is obtained by oxidation of the corresponding 1,4-dihydropyridine . The presence of two reactive acetyl groups makes it possible to carry out various chemical modifications .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydrothieno[2,3-c]pyridine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one sulfur atom .

Scientific Research Applications

Antimicrobial Activity

A range of research has explored the antimicrobial properties of compounds structurally related to 6-Acetyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide. For instance, Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized and evaluated the antimicrobial activities of new pyridothienopyrimidines and pyridothienotriazines. Similarly, Bakhite, Abdel-rahman, and Al-Taifi (2004) reported on the synthesis and antimicrobial activity of new pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives (Abdel-rahman, Bakhite, & Al-Taifi, 2002) (Bakhite, Abdel-rahman, & Al-Taifi, 2004).

Antimycobacterial Properties

A study by Nallangi et al. (2014) involved the development of antimycobacterial tetrahydrothieno[2,3-c]pyridine-3-carboxamides and hexahydrocycloocta[b]thiophene-3-carboxamides through molecular modification from known antimycobacterial leads. They evaluated these compounds against Mycobacterium tuberculosis (MTB) and found some to be more potent than established drugs like Ethambutol and Ciprofloxacin (Nallangi, Samala, Sridevi, Yogeeswari, & Sriram, 2014).

Antibacterial Activity

Research conducted by Doshi et al. (2015) on 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues demonstrated their effectiveness in inhibiting the growth of bacteria like Staphylococcus aureus and Escherichia coli. They compared the antibacterial activity of these compounds with that of the standard antibiotic Ciprofloxacin (Doshi, Thakkar, Khirsariya, Thakur, & Ray, 2015).

Anti-Inflammatory Activity

Chiriapkin et al. (2021) discussed the synthesis and predicted anti-inflammatory activity of 2-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3h)-one. They identified promising compounds through in silico methods, suggesting potential for further investigation into the biological activities of these compounds (Chiriapkin, Kodonidi, Ivchenko, & Smirnova, 2021).

Antiproliferative Activity

Hung et al. (2014) synthesized thieno[2,3-b]pyridines-2-carboxamides and furo[2,3-b]pyridines-2-carboxamides, testing them for antiproliferative activity against various cancer cell lines. They found certain derivatives to be particularly active, with low nanomolar GI50 values against melanoma and breast cancer cell lines (Hung, Arabshahi, Leung, Reynisson, & Barker, 2014).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the pharmacological activity of similar compounds, it could be of interest in drug discovery and development .

properties

IUPAC Name

6-acetyl-2-[(2-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-10-5-3-4-6-12(10)17(24)20-18-15(16(19)23)13-7-8-21(11(2)22)9-14(13)25-18/h3-6H,7-9H2,1-2H3,(H2,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSRGXJKZQIOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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